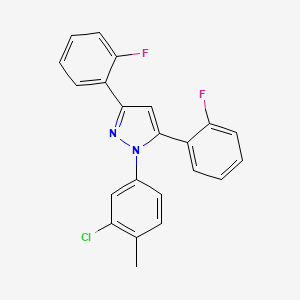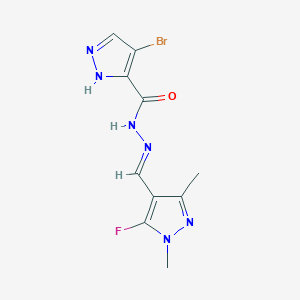![molecular formula C15H14FN3OS B10921848 5-Fluoro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)thiophene-2-carboxamide](/img/structure/B10921848.png)
5-Fluoro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-FLUORO-N~2~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-THIOPHENECARBOXAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-FLUORO-N~2~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Introduction of the propyl group: Alkylation of the benzimidazole core with a propyl halide.
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Formation of the thiophenecarboxamide: Coupling of the fluorinated benzimidazole with a thiophene carboxylic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or thiophene rings.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the fluorine or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-FLUORO-N~2~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-THIOPHENECARBOXAMIDE would depend on its specific molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of DNA synthesis, disruption of cell signaling, or modulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as albendazole and mebendazole, known for their antiparasitic activity.
Thiophene derivatives: Such as rufinamide, used as an anticonvulsant.
Uniqueness
5-FLUORO-N~2~-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
Molecular Formula |
C15H14FN3OS |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
5-fluoro-N-(1-propylbenzimidazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H14FN3OS/c1-2-9-19-11-6-4-3-5-10(11)17-15(19)18-14(20)12-7-8-13(16)21-12/h3-8H,2,9H2,1H3,(H,17,18,20) |
InChI Key |
WZXBLTJBUDKGGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(S3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-6-cyclopropyl-3-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921770.png)
![N~3~-[1-(1-Adamantyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-B]quinazoline-3-carboxamide](/img/structure/B10921776.png)
![1-(4-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921784.png)

![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10921799.png)
![2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B10921805.png)

![N-[4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921824.png)
![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluorobenzyl)propanamide](/img/structure/B10921832.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921835.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10921850.png)
![N-(4-methoxy-2-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921853.png)
![(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10921855.png)

